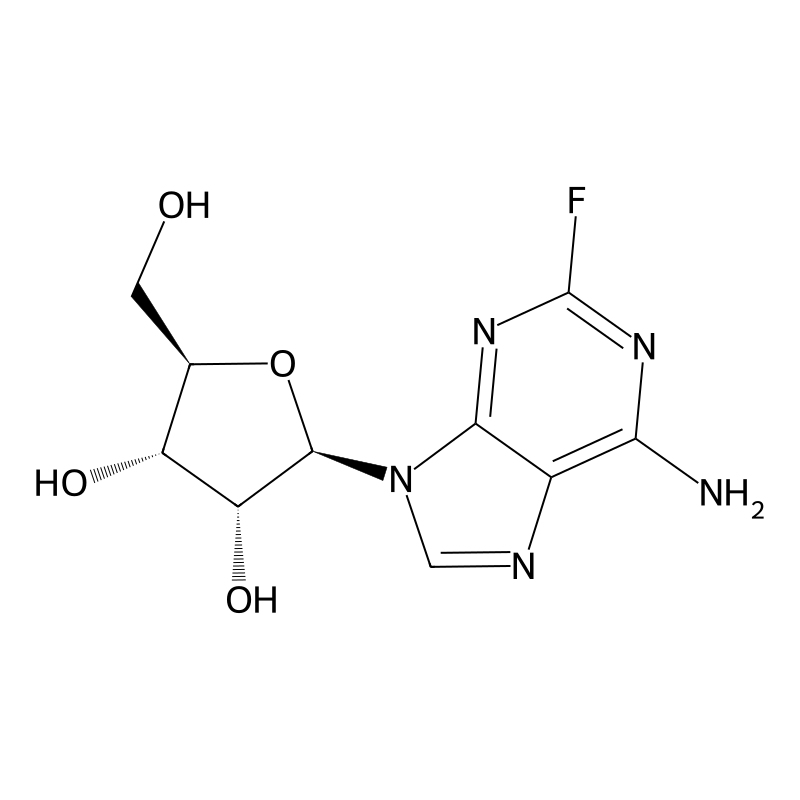2-Fluoroadenosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Molecular Imaging
Field: Molecular Imaging.
Application: Fluorinated compounds, including 2-Fluoroadenosine, are widely used in the field of molecular imaging.
Method: The synthesis of fluorides has attracted more and more attention from biologists and chemists.
Pharmaceutical Intermediates
Cancer Treatment
Field: Oncology.
Application: Fluorinated compounds, including 2-Fluoroadenosine, are used in cancer treatment.
Results: The target compounds doped with fluorine have stronger activity and stability, longer half-life, and better bioabsorbability, especially in the field of cancer treatment.
Antiviral Agents
2-Fluoroadenosine is a modified purine nucleoside characterized by the presence of a fluorine atom at the second carbon position of the ribose sugar. Its chemical formula is C10H12FN5O4, and it belongs to the class of organic compounds known as purine nucleosides. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
The biological activity of 2-fluoroadenosine has been extensively studied. It is recognized as a potent inhibitor of lymphocyte-mediated cytolysis, which is significant in immunological responses. In vitro studies have shown that 2-fluoroadenosine can modulate immune responses by inhibiting the activation and proliferation of lymphocytes . Additionally, it exhibits antiviral properties, making it a candidate for further research in antiviral drug development.
2-Fluoroadenosine has several applications in medicinal chemistry and biochemistry:
- Antiviral Drug Development: Due to its ability to inhibit viral replication.
- Cancer Research: As a potential therapeutic agent that modulates immune responses.
- Biochemical Research: Used as a tool to study nucleotide metabolism and signaling pathways .
Interaction studies involving 2-fluoroadenosine have revealed its capacity to bind with various proteins and enzymes. These interactions are crucial for understanding its mechanism of action as an inhibitor of lymphocyte function. Additionally, studies have shown that 2-fluoroadenosine can interact with DNA structures, potentially influencing gene expression and cellular responses .
Several compounds share structural similarities with 2-fluoroadenosine. Here are some notable examples:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Adenosine | No fluorine substitution | Natural nucleoside with broad biological activity |
| 2-Chloroadenosine | Chlorine atom at the second position | Different halogen substitution affects reactivity |
| 2-Deoxyadenosine | Lacks hydroxyl group at the second position | Important in DNA synthesis |
| 2-Fluoro-2'-deoxyadenosine | Fluorinated derivative without ribose hydroxyl | Enhances stability in DNA contexts |
Uniqueness: The presence of fluorine in 2-fluoroadenosine enhances its stability and alters its pharmacological properties compared to other similar compounds. This modification allows for unique interactions within biological systems, making it a valuable compound for further research and application in therapeutics.
Molecular Characteristics
2-Fluoroadenosine (C₁₀H₁₂FN₅O₄; MW: 285.23 g/mol) features a fluorine atom at the 2-position of the adenine base, altering electronic distribution and hydrogen-bonding capacity compared to adenosine (Figure 1). This modification enhances metabolic stability while retaining affinity for adenosine receptors and kinases.
Table 1: Physicochemical Properties of 2-Fluoroadenosine
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | -2.25 | |
| Water Solubility | 0.032 g/L (25°C) | |
| Plasma Protein Binding | 39–45% | |
| Melting Point | 218–220°C (decomposes) |
Spectral Data
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








